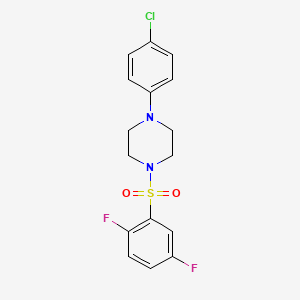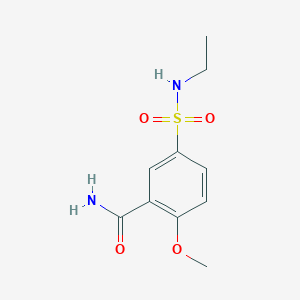
1-(4-CHLOROPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLOROPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2,5-difluorobenzenesulfonyl group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-CHLOROPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a piperazine derivative with 4-chlorophenyl halide under basic conditions.
Sulfonylation: The intermediate product is then subjected to sulfonylation using 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(4-CHLOROPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-CHLOROPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-CHLOROPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-CHLOROPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.
4-(2,5-Difluorobenzenesulfonyl)piperazine: Lacks the chlorophenyl group, leading to variations in reactivity and applications.
1-(4-Bromophenyl)-4-(2,5-difluorobenzenesulfonyl)piperazine: Substitution of chlorine with bromine can affect the compound’s reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(2,5-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2S/c17-12-1-4-14(5-2-12)20-7-9-21(10-8-20)24(22,23)16-11-13(18)3-6-15(16)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWIZKNTOLOHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5256712.png)
![8-(4-cyclopentylpyrimidin-2-yl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5256720.png)
![(E)-3-(2-chloro-7-methylquinolin-3-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5256723.png)
![1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline](/img/structure/B5256725.png)
![3,4-Dimethyl-6-[(pyridin-4-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5256728.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5256736.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxyethoxy)acetyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5256743.png)

![8-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5256759.png)
![1-(5-isobutyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5256766.png)
![N-(isoxazol-5-ylmethyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5256780.png)
![2-cyano-N-(2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5256798.png)
![(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B5256799.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-hydroxyphenyl)acetamide](/img/structure/B5256809.png)
